Nonacosane-12,15,18-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosane-12,15,18-trione is a chemical compound belonging to the class of long-chain alkanes It is characterized by the presence of three ketone groups located at the 12th, 15th, and 18th positions of the nonacosane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonacosane-12,15,18-trione typically involves the oxidation of nonacosane or its derivatives. One common method is the selective oxidation of nonacosane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Nonacosane-12,15,18-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or hydrazines, forming imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), dichloromethane (CH₂Cl₂), low temperatures.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), ethanol (EtOH) or tetrahydrofuran (THF) as solvents.
Substitution: Amines, hydrazines, acidic or basic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids, further oxidized ketones.
Reduction: Alcohols.
Substitution: Imines, hydrazones.
Scientific Research Applications
Nonacosane-12,15,18-trione has several applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions of long-chain alkanes.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the synthesis of specialized materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Nonacosane-12,15,18-trione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the long alkane chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nonacosane: A straight-chain hydrocarbon with no functional groups.
Nonacosane-12,15-dione: A similar compound with two ketone groups at the 12th and 15th positions.
Nonacosane-12,15,18-triol: A compound with three hydroxyl groups at the 12th, 15th, and 18th positions.
Uniqueness
Nonacosane-12,15,18-trione is unique due to the presence of three ketone groups, which impart distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other long-chain alkanes and their derivatives, making it a valuable compound for various research applications.
Properties
CAS No. |
62619-57-2 |
---|---|
Molecular Formula |
C29H54O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
nonacosane-12,15,18-trione |
InChI |
InChI=1S/C29H54O3/c1-3-5-7-9-11-13-15-17-19-21-27(30)23-25-29(32)26-24-28(31)22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
VIMXUQOXHIKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.